

Commercial Availability of 2-Phenylquinoline-7-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048

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For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability and potential synthetic pathways for **2-Phenylquinoline-7-carbaldehyde** (CAS No. 867162-43-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Commercial Availability

2-Phenylquinoline-7-carbaldehyde is available from a number of specialized chemical suppliers. The table below summarizes the currently available information from various vendors. Researchers are advised to contact the suppliers directly for the most up-to-date pricing, purity, and availability information.

Supplier	Product/Catalog Number	Purity	Available Quantities	Notes
Career Henan Chemical Co.	CAS NO.867162-43-4	85.0-99.8%	2 kg to 150 kg/week	Offered as an intermediate for further synthesis. [1]
SINFOO	A137526	Not specified	Not specified	Listed under their lab chemicals portfolio. [2]
Dochemical	CAS 867162-43-4	Not specified	100 kg/quarter	Specializes in fine chemicals for pharmaceutical and agrochemical applications. [3] [4]
Struchem Co Ltd.	CAS 867162-43-4	Not specified	Milligrams to multi-kilograms	Offers custom synthesis and manufacturing services. [3] [4]
Amadis Chemical Co., Ltd.	CAS 867162-43-4	Not specified	Not specified	Focuses on R&D of pharmaceutical intermediates. [3] [4]
CymitQuimica	IN-DA004T2C	98%	100mg, 250mg, 1g, 5g	Available for laboratory use with specified pricing for smaller quantities. [5]

Synthesis of 2-Phenylquinoline Derivatives: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Phenylquinoline-7-carbaldehyde** is not readily available in the searched literature, the synthesis of structurally related 2-phenylquinoline derivatives has been well-documented. These methods provide a strong foundation for a plausible synthetic route to the target compound. The two primary approaches are the Pfitzinger reaction and the Suzuki cross-coupling reaction.

Pfitzinger Reaction for the Synthesis of the 2-Phenylquinoline Core

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. This can be a key step in a multi-step synthesis of **2-Phenylquinoline-7-carbaldehyde**.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid[6][7][8]

- Reactants: Isatin and acetophenone.
- Reagents and Solvents: 33% Potassium Hydroxide (KOH) solution, ethanol, 3 M Hydrochloric Acid (HCl).
- Procedure:
 - Dissolve isatin (3.4 mmol) in 10 ml of 33% KOH solution.
 - Slowly add a solution of acetophenone (3.74 mmol) in 20 ml of ethanol to the isatin solution.
 - Reflux the reaction mixture at 85°C for 8 hours.
 - Remove the solvent by rotary evaporation.
 - Add 100 ml of water to the residue.
 - Adjust the pH of the solution to 5-6 using 10 ml of 3 M HCl.

- The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

This carboxylic acid can then be subjected to further reactions to introduce the aldehyde group at the 7-position, likely involving nitration, reduction to the amine, diazotization, and a Sandmeyer-type reaction to introduce a group that can be converted to an aldehyde.

Suzuki Cross-Coupling for the Arylation of the Quinoline Ring

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing 2-phenylquinoline derivatives, it can be used to introduce the phenyl group at the 2-position of a pre-functionalized quinoline.

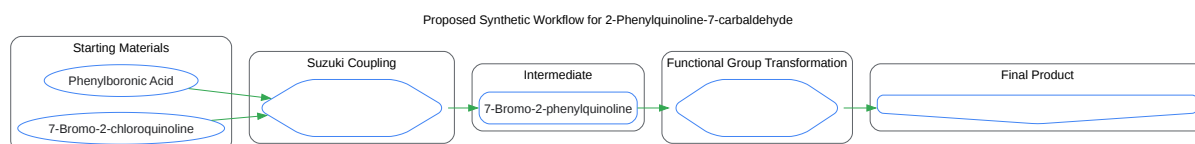
Experimental Protocol: Synthesis of 7-Methoxy-2-phenylquinoline-3-carbaldehyde[9]

- Reactants: 2-chloro-7-methoxyquinoline-3-carbaldehyde and phenylboronic acid.
- Reagents and Solvents: Palladium acetate ($\text{Pd}(\text{OAc})_2$), triphenylphosphine (PPh_3), aqueous potassium carbonate (K_2CO_3), 1,2-dimethoxyethane (DME), ethyl acetate (EtOAc).
- Procedure:
 - A mixture of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) and phenylboronic acid (1.2 mmol) in 4 ml of DME is stirred under a nitrogen atmosphere.
 - Palladium acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of K_2CO_3 (3 mmol in 3.75 ml of H_2O) are added to the mixture.
 - The reaction mixture is refluxed for 2 hours.
 - After cooling to room temperature, the mixture is diluted with EtOAc and filtered through a pad of celite.
 - The organic layers are collected, washed with water and saturated aqueous NaHCO_3 , dried over anhydrous Na_2SO_4 , and concentrated under vacuum.
 - The crude product is purified by column chromatography on silica gel.

This protocol demonstrates the feasibility of a Suzuki coupling to form the 2-phenylquinoline scaffold. A similar approach could be envisioned starting with a 7-substituted-2-chloroquinoline to synthesize **2-Phenylquinoline-7-carbaldehyde**.

Proposed Synthetic Workflow

Based on the available literature for related compounds, a plausible synthetic route to **2-Phenylquinoline-7-carbaldehyde** could involve a Suzuki coupling reaction. The following diagram illustrates a potential experimental workflow.



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Caption: A potential synthetic route to **2-Phenylquinoline-7-carbaldehyde**.

This proposed pathway highlights a logical sequence of reactions that a skilled synthetic chemist could develop to obtain the target molecule. The initial Suzuki coupling would form the 2-phenylquinoline core, followed by a formylation step to introduce the aldehyde group at the 7-position. The specific conditions for the formylation step would require experimental optimization.

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